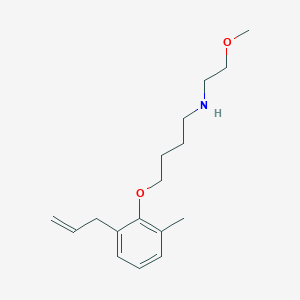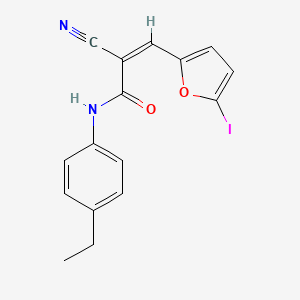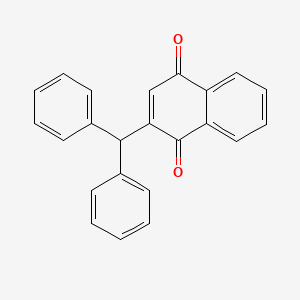
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide, also known as DPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of anthracene derivatives and has been shown to possess several interesting biochemical and physiological properties.
Wirkmechanismus
The mechanism of action of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide involves its interaction with the DNA and RNA molecules. This compound binds to the topoisomerase II enzyme and prevents it from carrying out its normal function of unwinding the DNA double helix during replication and transcription. This leads to the accumulation of DNA breaks and ultimately results in cell death. Similarly, this compound inhibits the activity of RNA polymerase, leading to the inhibition of transcription.
Biochemical and Physiological Effects:
This compound has been shown to possess several interesting biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in several cancer cell lines. This compound has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been shown to reduce the levels of reactive oxygen species, which are known to cause oxidative stress and damage to cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide has several advantages as a research tool. It is a potent inhibitor of topoisomerase II and RNA polymerase, making it an excellent tool for studying the mechanisms of DNA and RNA synthesis. It is also easy to synthesize and purify, with a high yield and excellent purity. However, there are some limitations to the use of this compound in lab experiments. It is a toxic compound and must be handled with care. Additionally, its mechanism of action involves the induction of cell death, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several possible future directions for research involving N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide. One area of interest is the development of new analogs with improved properties, such as increased potency or decreased toxicity. Another area of interest is the investigation of the anti-inflammatory properties of this compound and its potential use as a therapeutic agent for inflammatory diseases. Additionally, the use of this compound as a tool for studying the mechanisms of DNA and RNA synthesis in vivo is an area of active research.
Synthesemethoden
The synthesis of N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide involves the reaction of anthracene-9,10-dione with propionic anhydride in the presence of a strong acid catalyst. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques. The yield of the synthesis method is high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
N-(9,10-dioxo-9,10-dihydro-1-anthracenyl)propanamide has been used extensively in scientific research due to its ability to interact with DNA and RNA. It has been shown to be a potent inhibitor of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This compound has also been shown to inhibit the activity of RNA polymerase, another enzyme involved in transcription. These properties make this compound an excellent tool for studying the mechanisms of DNA and RNA synthesis.
Eigenschaften
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c1-2-14(19)18-13-9-5-8-12-15(13)17(21)11-7-4-3-6-10(11)16(12)20/h3-9H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOLJYQLPZTXQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5191195.png)
![2-[2-(acetylamino)phenyl]-N-[4-(4-chlorophenoxy)phenyl]-2-oxoacetamide](/img/structure/B5191207.png)
![N-({[3-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B5191213.png)
![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-5-(3-isopropyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-pyridinamine](/img/structure/B5191214.png)


![2-[4-({1-(cyclohexylmethyl)-2-[(cyclopropylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1-piperazinyl]ethanol](/img/structure/B5191235.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide](/img/structure/B5191241.png)

![N-[(5-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B5191260.png)
![N-{2-[4-(3-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-chlorophenyl)ethanediamide](/img/structure/B5191264.png)
![6-(dimethylamino)-N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]nicotinamide](/img/structure/B5191277.png)
